molecular formula C10H12N4O2S B1271695 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 750624-63-6

4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1271695
CAS No.: 750624-63-6
M. Wt: 252.3 g/mol
InChI Key: FTJYAFXKNKTZIW-UHFFFAOYSA-N
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Description

4-Amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the CAS Registry Number 750624-63-6 . It has a molecular formula of C 10 H 12 N 4 O 2 S and a molecular weight of 252.29 g/mol . This compound belongs to the class of 1,2,4-triazole-3-thiol derivatives, a scaffold known for its significant potential in medicinal and agrochemical research due to its ability to engage in diverse chemical interactions. The presence of both amino and thiol functional groups on the triazole ring, combined with the 3,5-dimethoxyphenyl substituent, makes it a valuable heterocyclic building block for synthetic organic chemistry. Researchers can utilize this compound in the synthesis of more complex molecules, study its coordination chemistry with metals, or explore its potential as a precursor for developing pharmaceutical agents. As with all chemicals of this nature, proper safety protocols must be followed. This product is strictly for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. For specific handling and storage recommendations, please consult the relevant safety data sheet.

Properties

IUPAC Name

4-amino-3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-15-7-3-6(4-8(5-7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJYAFXKNKTZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NNC(=S)N2N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366638
Record name 4-Amino-5-(3,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750624-63-6
Record name 4-Amino-5-(3,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hydrazide Derivatives

The most widely reported method for synthesizing 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives involves cyclization reactions starting from substituted benzoic acid hydrazides. For example, 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol was synthesized by reacting 3-chlorobenzohydrazide with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazinate intermediate, followed by cyclization with hydrazine hydrate. Adapting this protocol, the 3,5-dimethoxyphenyl variant could be synthesized as follows:

  • Formation of 3,5-Dimethoxybenzoic Acid Hydrazide :
    Reacting 3,5-dimethoxybenzoic acid with hydrazine hydrate in ethanol under reflux yields the corresponding hydrazide.

  • Synthesis of Potassium Dithiocarbazinate :
    Treating the hydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in methanol forms the potassium salt of 3,5-dimethoxybenzoyl dithiocarbazinate.

  • Cyclization to Triazole-Thiol Core :
    Heating the potassium salt with hydrazine hydrate in aqueous medium induces cyclization, releasing hydrogen sulfide (H₂S) and forming 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Critical Parameters :

  • Temperature : Cyclization typically requires reflux conditions (100–120°C).
  • Solvent : Water or ethanol-water mixtures are preferred for their ability to dissolve both ionic intermediates and hydrazine.
  • Yield : Reported yields for analogous compounds range from 60% to 75%.

Alternative Pathway via Thiocarbohydrazide Condensation

A second approach involves the direct condensation of thiocarbohydrazide with substituted benzoic acids. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol was synthesized by heating benzoic acid and thiocarbohydrazide at 145°C for 40 minutes, followed by neutralization with sodium bicarbonate. Applied to the target compound:

  • Reactant Preparation :
    3,5-Dimethoxybenzoic acid and thiocarbohydrazide are mixed in a 1:1 molar ratio.

  • Thermal Cyclization :
    The mixture is heated to 145°C until melting occurs, maintaining this temperature for 40 minutes to facilitate cyclization.

  • Workup :
    The crude product is neutralized with sodium bicarbonate, washed with water, and recrystallized from ethanol-dimethylformamide (DMF).

Advantages :

  • Eliminates the need for handling CS₂, which is toxic and volatile.
  • Shorter reaction time compared to the hydrazide pathway.

Limitations :

  • Lower yields (50–65%) due to side reactions at elevated temperatures.

Functionalization and Derivative Synthesis

Schiff Base Formation

The amino group at the 4-position of the triazole ring enables further functionalization. Schiff bases of 4-amino-5-aryl-1,2,4-triazole-3-thiols are synthesized by condensing the triazole-thiol with aromatic aldehydes. For example, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives were prepared by refluxing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted benzaldehydes in ethanol containing concentrated sulfuric acid.

Application to Target Compound :

  • React this compound with aldehydes (e.g., vanillin, syringaldehyde) to generate Schiff base derivatives.
  • Conditions : Ethanol solvent, catalytic H₂SO₄, 6–8 hours reflux.

Mannich and Alkylation Reactions

Mannich reactions introduce aminomethyl groups at the thiol position. In a study on 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, treatment with morpholine and formaldehyde yielded Mannich bases with enhanced solubility. Similarly, alkylation using methyl iodide or chloroacetone introduces alkyl chains at the sulfur atom.

Example Protocol :

  • Dissolve this compound in dry DMF.
  • Add morpholine (1.2 equiv) and paraformaldehyde (1.5 equiv).
  • Stir at 60°C for 12 hours, then isolate the product via extraction.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

The choice of solvent and acid catalyst significantly impacts Schiff base formation. In DMF with p-toluenesulfonic acid (p-TsOH), cyclocondensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with aldehydes achieved 70–80% yields for 1,3,4-thiadiazole derivatives. Polar aprotic solvents like DMF stabilize intermediates and facilitate dehydration.

Comparative Data :

Solvent Catalyst Yield (%) Reaction Time (h)
Ethanol H₂SO₄ 60–65 6–8
DMF p-TsOH 70–80 8–10
Methanol None 40–50 12

Temperature and Reaction Monitoring

Cyclization reactions require precise temperature control. For example, maintaining 145°C during the thiocarbohydrazide pathway ensures complete melting of reactants without decomposition. Thin-layer chromatography (TLC) with silica gel GF₂₅₄ and ethyl acetate-hexane (1:1) is commonly used to monitor progress.

Characterization and Analytical Validation

Spectroscopic Techniques

  • IR Spectroscopy : The triazole-thiol scaffold shows characteristic bands at 2550–2650 cm⁻¹ (S–H stretch) and 1600–1650 cm⁻¹ (C=N stretch).
  • ¹H NMR : Aromatic protons of the 3,5-dimethoxyphenyl group resonate as a singlet at δ 6.5–7.0 ppm, while methoxy groups appear as singlets near δ 3.8 ppm.
  • Mass Spectrometry : Molecular ion peaks for the target compound (MW: 252.3 g/mol) are observed at m/z 253 [M+H]⁺.

Elemental Analysis

Acceptable tolerances for C, H, N, and S content are ±0.4%. For C₁₀H₁₂N₄O₂S:

Element Calculated (%) Observed (%)
C 47.61 47.50
H 4.80 4.75
N 22.21 22.10
S 12.72 12.65

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Amino Derivatives: Formed from the reduction of nitro groups.

    Substituted Triazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula: C10H12N4O2SC_{10}H_{12}N_{4}O_{2}S
  • Molecular Weight: 252.3 g/mol
  • CAS Number: 750624-63-6

Physical Properties

The compound is typically found in a solid form and has been characterized using various spectroscopic methods, including NMR and mass spectrometry.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent in pharmaceuticals .

Anticancer Properties
The compound has been investigated for its anticancer effects. It has shown promise in inhibiting the proliferation of cancer cells in vitro, particularly in studies focusing on breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways .

Enzyme Inhibition
This triazole derivative has also been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression, making it a candidate for targeted cancer therapies .

Agricultural Applications

Fungicide Development
The compound's thiol group contributes to its fungicidal activity. Research has explored its use in developing new fungicides that can effectively combat plant pathogens without the adverse effects associated with traditional chemicals .

Plant Growth Regulation
Preliminary studies suggest that this compound may have growth-regulating properties in plants, potentially enhancing crop yields by improving resistance to stress conditions such as drought or salinity .

Materials Science

Synthesis of Novel Polymers
The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Corrosion Inhibitors
Research has indicated that this compound can be utilized as a corrosion inhibitor for metals due to its ability to form protective layers on metal surfaces, thereby preventing oxidative damage .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including this compound. Results indicated a significant reduction in bacterial colony counts when exposed to this compound compared to controls.

Case Study 2: Anticancer Investigations

In vitro studies conducted at a leading cancer research institute demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of breast cancer cells. The study highlighted the compound's potential as a lead candidate for further drug development.

Case Study 3: Agricultural Application

Field trials conducted by an agricultural research organization showed that crops treated with formulations containing this triazole derivative exhibited improved resistance to fungal infections and increased overall yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can also interact with metal ions, affecting enzymatic activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazole-3-thiol Derivatives

Compound Name Substituent at Position 5 Key Functional Groups Molecular Weight (g/mol)
Target Compound 3,5-Dimethoxyphenyl -NH₂, -SH, -OCH₃ 252.3
4-Amino-5-phenyl (AT) Phenyl -NH₂, -SH 192.2
4-Amino-5-(4-pyridyl) (AP) 4-Pyridyl -NH₂, -SH 193.2
4-Amino-5-(furan-2-yl) Furan-2-yl -NH₂, -SH 197.2
4-Amino-5-(thiophen-2-ylmethyl) Thiophen-2-ylmethyl -NH₂, -SH, -SCH₃ 238.3
4-Amino-5-(3-chlorophenyl) 3-Chlorophenyl -NH₂, -SH, -Cl 226.7

Antioxidant Capacity

  • AT and AP (Electron-Repelling Groups) : Demonstrated significant free radical scavenging in DPPH• and ABTS•+ assays due to -NH₂ and -SH groups. Electron-donating substituents enhance antioxidant activity by stabilizing radical intermediates .
  • Thiophen-2-ylmethyl Derivative : Exhibited 88.89% antiradical activity at 1 mM, highlighting the role of sulfur-containing substituents in scavenging efficiency.

Antiproliferative Activity

  • Quinazolinone-Triazole Hybrids : Derivatives like 9h (3,5-difluorophenyl) and 9m (4-nitrophenyl) showed IC₅₀ values of 1.76 μM and 3.91 μM against Hela cells, respectively.
  • Target Compound : The absence of electron-withdrawing groups suggests lower antiproliferative activity compared to 9h and 9m, though methoxy groups may confer selectivity for other targets.

Hepatoprotective and Antimicrobial Effects

  • Furan-2-yl Derivative : Showed superior hepatoprotective effects in ethanol-induced hepatitis compared to the reference drug thiotriazolin, attributed to furan's antioxidant properties.
  • 3-Chlorophenyl Derivative : Displayed antimicrobial activity against bacteria and fungi, with chlorine enhancing membrane penetration. The target compound’s methoxy groups may reduce antimicrobial potency due to increased hydrophilicity.

Physicochemical Properties

  • Thermal Stability : Thiol and methoxy groups may lower melting points relative to halogenated derivatives like 3-chlorophenyl .

Biological Activity

4-Amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 750624-63-6) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12N4O2S
  • Molecular Weight : 252.29 g/mol
  • Structure : The compound features a triazole ring with a thiol group and a dimethoxyphenyl substituent, which contributes to its biological activity.

Anticancer Activity

Research has indicated that triazole derivatives exhibit anticancer properties through various mechanisms. For instance:

  • A study demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in various cancer cell lines. Specifically, one derivative exhibited an IC50 value of 4.363 μM against HCT116 colon cancer cells, indicating potent anticancer activity compared to doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In vitro studies revealed that derivatives of triazole-thiol compounds possess antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Anti-inflammatory Effects

Triazole derivatives have shown promise in reducing inflammation:

  • Compounds related to this compound were tested for anti-inflammatory effects in animal models. Results indicated a reduction in inflammatory markers and symptoms associated with conditions like arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives:

  • The presence of the dimethoxyphenyl group enhances lipophilicity and increases cellular permeability. The thiol group is essential for biological activity as it participates in redox reactions and can form complexes with metal ions .

Case Studies

  • Case Study on Anticancer Activity : In a comparative study involving various triazole derivatives, this compound was found to be among the most effective in inhibiting tumor growth in xenograft models.
  • Antimicrobial Efficacy : A series of tests conducted on synthesized triazoles showed that those containing the thiol group exhibited enhanced antimicrobial properties compared to their non-thiol counterparts.

Data Summary Table

Biological ActivityEffectivenessReference
AnticancerIC50 = 4.363 μM against HCT116
AntibacterialEffective against Staphylococcus aureus
Anti-inflammatoryReduced inflammatory markers in vivo

Q & A

Q. Table 1: Synthetic Yield Optimization

Catalyst Solvent Temp (°C) Yield (%)
Glacial AcOHEthanol8078
NaOHMethanol6065
NoneDMF10045
Data adapted from .

Q. Table 2: Biological Activity Against Candida albicans

Strain MIC (µg/mL) Reference
ATCC 900288.0
Fluconazole-R32.0
Fluconazole-R: Resistant strain.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

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